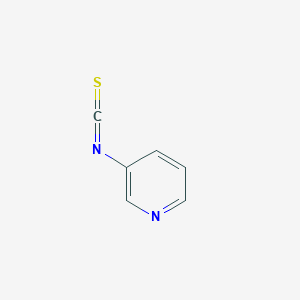

3-Pyridyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c9-5-8-6-2-1-3-7-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZFBSYWXMXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371937 | |

| Record name | 3-isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-27-6 | |

| Record name | 3-Pyridyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of 3-Pyridyl Isothiocyanate as a Thiol-Activated Hydrogen Sulfide Donor: A Technical Guide

Abstract

Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological processes, particularly in the cardiovascular system. The therapeutic potential of H₂S has driven the development of donor molecules capable of releasing this signaling agent in a controlled manner. Among these, isothiocyanates (ITCs) have emerged as a promising class of thiol-activated H₂S donors. This technical guide provides an in-depth examination of the mechanism, experimental validation, and biological significance of a particularly potent member of this class: 3-Pyridyl isothiocyanate (3-PITC). We will dissect the chemical pathway of cysteine-triggered H₂S release, present detailed protocols for its quantitative assessment, and explore the downstream signaling pathways, such as the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels, that underpin its significant cardioprotective effects. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of 3-PITC as a valuable tool for H₂S-based therapeutics.

Introduction: The Rise of H₂S Donors

For decades, hydrogen sulfide was known primarily for its toxicity and characteristic odor. However, a paradigm shift occurred with its identification as an endogenously produced gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1] H₂S is synthesized in mammalian tissues by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) and is involved in regulating vascular tone, inflammation, and cellular metabolism.[2] A growing body of evidence has linked dysregulated H₂S signaling to various pathologies, including hypertension and ischemia-reperfusion injury, making exogenous H₂S delivery a compelling therapeutic strategy.[3]

The challenge lies in delivering H₂S safely and effectively. Simple sulfide salts produce a rapid, uncontrolled burst of H₂S, which is not representative of physiological production. This has led to the development of "H₂S donors"—molecules that release H₂S under specific physiological triggers, offering more controlled and sustained delivery.[1] Isothiocyanates (R-N=C=S), a class of compounds found in cruciferous vegetables, have been identified as highly effective thiol-activated H₂S donors.[4] Their reactivity with endogenous thiols, such as L-cysteine (Cys), provides a biological trigger for H₂S release. Within this class, 3-Pyridyl isothiocyanate has been highlighted for its superior H₂S-releasing capability and potent cardioprotective effects.[5][6]

Chemical Mechanism of H₂S Release from 3-Pyridyl Isothiocyanate

The release of H₂S from 3-PITC is not spontaneous; it requires activation by a biological thiol. The most significant activator in a physiological context is L-cysteine due to its primary amine and thiol functionalities. The mechanism proceeds through a well-defined, two-step pathway involving nucleophilic addition followed by intramolecular cyclization.

Step 1: Nucleophilic Attack and Dithiocarbamate Adduct Formation The process is initiated by the nucleophilic attack of the thiol group of L-cysteine on the electrophilic carbon atom of the isothiocyanate group of 3-PITC. This reaction forms an unstable dithiocarbamate intermediate.

Step 2: Intramolecular Cyclization and Release of Products The dithiocarbamate intermediate rapidly undergoes an intramolecular cyclization. The amine group of the cysteine moiety attacks one of the thiocarbonyl carbons. This cyclization event leads to the cleavage of the C-S bond and the subsequent release of hydrogen sulfide, 3-aminopyridine, and other byproducts such as raphanusamic acid.[4][7] The reaction is essentially irreversible and proceeds efficiently under physiological conditions (pH 7.4, 37 °C).

The structure of the isothiocyanate plays a crucial role in its reactivity. Aromatic ITCs, like 3-PITC, have been shown to be more potent H₂S donors than their aliphatic counterparts.[5] The electron-withdrawing nature of the pyridyl ring likely enhances the electrophilicity of the isothiocyanate carbon, facilitating the initial nucleophilic attack by cysteine and accelerating the rate of H₂S release.

Experimental Validation and Characterization

The validation of 3-PITC as an H₂S donor relies on robust analytical methods to quantify the released H₂S. This section provides an overview of the key quantitative data and detailed protocols for both in vitro and cellular assays.

Quantitative Comparison of H₂S Release

Studies comparing a library of isothiocyanates have consistently demonstrated that 3-PITC is among the most efficient H₂S donors.[5] The rate and amount of H₂S released are key parameters for characterizing donor efficacy.

| Compound | Type | Relative H₂S Release Rate | Maximum H₂S Yield (µM) | Reference |

| 3-Pyridyl ITC (3-PITC) | Aromatic (Heterocyclic) | High | ~43 | [5] |

| 4-Carboxyphenyl ITC | Aromatic | High | ~40 | [5] |

| Phenyl ITC | Aromatic | Moderate | ~30 | [5] |

| Benzyl ITC | Aliphatic | Slow | ~15 | [8] |

| Sulforaphane (SFN) | Aliphatic | Slow | ~43 (over 4h) | [8] |

| Table 1: Comparative H₂S-releasing capacity of 3-PITC and other isothiocyanates in the presence of L-cysteine. Data are synthesized from multiple sources and represent relative performance under comparable conditions. |

Experimental Protocol 1: In Vitro H₂S Quantification (Methylene Blue Assay)

The methylene blue (MB) assay is a classic, reliable colorimetric method for quantifying sulfide in aqueous solutions. The principle involves the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ under acidic conditions to form the stable blue dye, methylene blue, which can be measured spectrophotometrically.[9][10]

Self-Validation System: This protocol includes a standard curve for absolute quantification and controls to account for background absorbance and potential interfering substances.

Materials:

-

3-Pyridyl isothiocyanate (3-PITC)

-

L-cysteine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Zinc acetate solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

-

Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

-

Sodium sulfide (Na₂S) for standard curve

-

96-well microplate

-

Microplate reader (absorbance at 665 nm)

Procedure:

-

Standard Curve Preparation:

-

Prepare a fresh stock solution of Na₂S (e.g., 1 mM) in deoxygenated water.

-

Create a series of dilutions in PBS to generate standards ranging from ~1 µM to 100 µM.

-

Process these standards in parallel with the samples (from step 4).

-

-

Sample Reaction:

-

In a microcentrifuge tube, add 200 µL of PBS (pH 7.4).

-

Add L-cysteine to a final concentration of 4 mM.[5]

-

Initiate the reaction by adding 3-PITC to the desired final concentration (e.g., 100 µM). Include a "vehicle control" with DMSO instead of 3-PITC and a "no cysteine control" to ensure the release is thiol-dependent.

-

Incubate the reaction mixture at 37 °C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

H₂S Trapping:

-

Stop the reaction and trap the generated H₂S by adding 50 µL of zinc acetate solution to the reaction mixture. This precipitates the sulfide as zinc sulfide (ZnS).

-

Vortex briefly and centrifuge to pellet the precipitate if necessary.

-

-

Color Development:

-

To the sample/standard, add 50 µL of the N,N-dimethyl-p-phenylenediamine solution.

-

Immediately add 50 µL of the FeCl₃ solution.

-

Mix thoroughly and incubate in the dark at room temperature for 20 minutes to allow for color development.

-

-

Measurement:

-

Transfer 200 µL of the final reaction mixture to a 96-well plate.

-

Measure the absorbance at 665 nm using a microplate reader.

-

-

Quantification:

-

Subtract the absorbance of the blank (a reaction with no Na₂S or donor) from all readings.

-

Plot the absorbance of the Na₂S standards versus their concentration to generate a standard curve.

-

Calculate the concentration of H₂S in the samples using the linear regression equation from the standard curve.

-

Experimental Protocol 2: Intracellular H₂S Detection (Fluorescent Probe Assay)

To confirm that 3-PITC can release H₂S within a cellular environment, fluorescent probes are employed. Washington-Sulfide-Probe-1 (WSP-1) is a common probe that reacts with H₂S to yield a fluorescent product.[5]

Self-Validation System: This protocol includes vehicle controls and a positive control (a standard H₂S donor like NaHS) to validate the observed fluorescence changes.

Materials:

-

H9c2 rat cardiomyoblast cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

3-Pyridyl isothiocyanate (3-PITC)

-

Washington-Sulfide-Probe-1 (WSP-1), (e.g., 10 mM stock in DMSO)

-

NaHS (positive control)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope (Excitation/Emission ~465/515 nm)

-

Black, clear-bottom 96-well plates for fluorescence measurements

Procedure:

-

Cell Culture:

-

Seed H9c2 cells in a black, clear-bottom 96-well plate at a density that will result in ~80-90% confluency on the day of the experiment.

-

Incubate for 24 hours in a humidified incubator at 37 °C with 5% CO₂.

-

-

Probe Loading:

-

Remove the culture medium and wash the cells once with warm PBS.

-

Prepare a loading solution of WSP-1 at a final concentration of 10 µM in serum-free medium.

-

Add the loading solution to the cells and incubate for 30 minutes at 37 °C.

-

-

Washing:

-

Remove the loading solution and wash the cells twice with warm PBS to remove any excess, un-trapped probe.

-

Add 100 µL of fresh PBS or serum-free medium to each well.

-

-

Treatment:

-

Prepare solutions of 3-PITC in PBS or serum-free medium at various concentrations (e.g., 30, 100, 300 µM).[5]

-

Add the 3-PITC solutions to the appropriate wells.

-

Include a "vehicle control" (e.g., DMSO in PBS) and a positive control (e.g., 100 µM NaHS).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation/Emission ~465/515 nm) at time zero and then kinetically over a period of 1-2 hours.

-

Alternatively, capture images at specific time points using a fluorescence microscope with appropriate filter sets.

-

-

Data Analysis:

-

Subtract the background fluorescence from a well with no cells.

-

Normalize the fluorescence intensity of treated wells to the vehicle control at each time point.

-

Plot the change in fluorescence (or fold-increase over control) versus time for each concentration of 3-PITC.

-

Biological Activity: Cardioprotection via mitoKATP Channel Activation

The therapeutic relevance of 3-PITC is most prominently demonstrated by its potent cardioprotective effects against ischemia-reperfusion (I/R) injury.[5][11] The H₂S released from 3-PITC acts as a critical signaling molecule, activating pro-survival pathways within cardiomyocytes. One of the key mechanisms is the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[2]

Signaling Pathway:

-

H₂S Donation: 3-PITC, activated by intracellular cysteine, releases H₂S within the cardiomyocyte.

-

mitoKATP Channel Activation: H₂S directly or indirectly activates mitoKATP channels located on the inner mitochondrial membrane. This activation may occur through the persulfidation of cysteine residues on the channel proteins.[12]

-

Mitochondrial Effects: Opening of mitoKATP channels leads to K⁺ ion influx into the mitochondrial matrix. This influx partially depolarizes the mitochondrial membrane, which has two major protective consequences:

-

Reduced Ca²⁺ Overload: The partial depolarization reduces the driving force for Ca²⁺ entry into the mitochondria, preventing the mitochondrial calcium overload that is a hallmark of I/R injury.

-

Preservation of ATP Synthesis: By preventing irreversible damage from Ca²⁺ overload and inhibiting the opening of the mitochondrial permeability transition pore (mPTP), mitochondrial integrity is maintained, allowing for more efficient ATP synthesis upon reperfusion.[13]

-

-

Reduced Oxidative Stress: The preservation of mitochondrial function and reduced damage leads to a decrease in the generation of reactive oxygen species (ROS) during reperfusion.

-

Cardioprotection: The culmination of these effects is a significant reduction in myocardial infarct size, improved recovery of cardiac function, and decreased apoptosis of cardiomyocytes.[11]

Conclusion and Future Directions

3-Pyridyl isothiocyanate stands out as a highly efficient, thiol-activated H₂S donor with significant therapeutic potential, particularly in the context of cardiovascular disease. Its mechanism of action, centered on a predictable reaction with endogenous cysteine, allows for controlled H₂S release directly within biological systems. The experimental protocols detailed herein provide a robust framework for researchers to quantify its H₂S-releasing capacity and confirm its intracellular activity.

The elucidation of its role in activating the mitoKATP channel pathway provides a clear mechanistic basis for its observed cardioprotective effects. Future research should focus on optimizing the delivery and targeting of 3-PITC and similar donors to specific tissues. Furthermore, exploring the full spectrum of H₂S-mediated signaling pathways activated by 3-PITC will undoubtedly uncover additional therapeutic applications for this potent and valuable research tool. The continued development of isothiocyanate-based donors represents a promising frontier in harnessing the power of H₂S for clinical benefit.

References

-

Zhao, Y., Biggs, T. D., & Xian, M. (2014). Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. Chemical Communications, 50(82), 11788–11805. [Link]

-

Pluth, M. D., Bailey, T. S., & Hammers, M. D. (2015). Mechanism of the release of H2S from organic isothiocyanates. ResearchGate. [Link]

-

Lin, Y., Yang, X., Lu, Y., Liang, D., & Huang, D. (2019). Isothiocyanates as H₂S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters, 21(15), 5977–5980. [Link]

-

Pivari, F., Lisco, G., & De Giorgio, R. (2023). H2S Donors with Cytoprotective Effects in Models of MI/R Injury and Chemotherapy-Induced Cardiotoxicity. Semantic Scholar. [Link]

-

Pluth, M. D. (Year not specified). Mechanism of the release of H2S from organic isothiocyanates. ResearchGate. [Link]

-

Lin, Y., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship - Supporting Information. Amazon AWS. [Link]

-

Kolluru, G. K., Shen, X., & Kevil, C. G. (2021). The Role of the Signaling Pathways Involved in the Protective Effect of Exogenous Hydrogen Sulfide on Myocardial Ischemia-Reperfusion Injury. Frontiers in Physiology, 12, 723337. [Link]

-

Testai, L., et al. (2023). Erucin Exerts Cardioprotective Effects on Ischemia/Reperfusion Injury through the Modulation of mitoKATP Channels. International Journal of Molecular Sciences, 24(24), 17506. [Link]

-

Citi, V., et al. (2021). Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent. Journal of Advanced Research, 27, 41-53. [Link]

-

Lippert, A. R., et al. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. Proceedings of the National Academy of Sciences, 110(41), 16374-16379. [Link]

-

Chen, Y., et al. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemosensors, 10(9), 374. [Link]

-

Jiao, Y., et al. (n.d.). Thiobenzophenones: tunable hydrolysis-based donors for intracellular H2S delivery - Supporting Information. The Royal Society of Chemistry. [Link]

-

Citi, V., et al. (2020). Structure-activity relationships study of isothiocyanates for H₂S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent. PubMed. [Link]

-

Wang, R., et al. (2012). [Modified methylene blue method for measurement of hydrogen sulfide level in plasma]. Beijing Da Xue Xue Bao Yi Xue Ban, 44(6), 926-930. [Link]

-

Testai, L., et al. (2023). Persulfidation of mitoKv7.4 channels contributes to the cardioprotective effects of the H2S-donor Erucin. Biochemical Pharmacology, 215, 115728. [Link]

-

Unspecified Author. (2012). [Modified methylene blue method for measurement of hydrogen sulfide level in plasma]. PubMed. [Link]

-

Unspecified Author. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]

-

Yilmaz, I., et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

-

Testai, L., et al. (2023). Persulfidation of mitoKv7.4 channels contributes to the cardioprotective effects of the H2S-donor Erucin. Biochemical Pharmacology, 215, 115728. [Link]

-

Unspecified Author. (2021). Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells. SciSpace. [Link]

-

Unspecified Author. (n.d.). Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method). Elabscience. [Link]

-

Heusch, G. (2023). The RISK pathway leading to mitochondria and cardioprotection: how everything started. UCL Discovery. [Link]

-

Boengler, K., & Heusch, G. (2021). Mitochondrial Kinase Signaling for Cardioprotection. International Journal of Molecular Sciences, 22(17), 9225. [Link]

-

Unspecified Author. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

Sources

- 1. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen Sulfide Biochemistry and Interplay with Other Gaseous Mediators in Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Modified methylene blue method for measurement of hydrogen sulfide level in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]

- 11. Erucin Exerts Cardioprotective Effects on Ischemia/Reperfusion Injury through the Modulation of mitoKATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Novel Derivatives from 3-Pyridyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile Scaffold of 3-Pyridyl Isothiocyanate

3-Pyridyl isothiocyanate has emerged as a molecule of significant interest in the realm of synthetic and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine ring, render the isothiocyanate group highly susceptible to nucleophilic attack, making it a versatile precursor for a diverse array of heterocyclic compounds.[1] This guide provides a comprehensive overview of the synthesis of novel derivatives from 3-pyridyl isothiocyanate, with a focus on thioureas, thiazoles, and 1,2,4-triazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and explore the potential applications of the resulting compounds in drug discovery and development. Notably, 3-pyridyl isothiocyanate has been identified as a potent hydrogen sulfide (H₂S) donor, a property that imparts significant cardioprotective effects and opens up new avenues for therapeutic intervention.[1]

The Starting Material: Synthesis of 3-Pyridyl Isothiocyanate

The accessibility of 3-pyridyl isothiocyanate is a crucial first step. A common and effective method for its synthesis involves the reaction of 3-aminopyridine with thiophosgene. However, due to the hazardous nature of thiophosgene, alternative methods are often preferred. A one-pot approach from 3-aminopyridine using carbon disulfide in the presence of a suitable base and a desulfurizing agent like iron(III) chloride offers a more practical and safer alternative.[2][3]

General Protocol for the Synthesis of Pyridyl Isothiocyanates:

A one-pot preparation of pyridyl isothiocyanates from their corresponding amines has been developed. This method involves the aqueous iron(III) chloride-mediated desulfurization of a dithiocarbamate salt that is generated in situ by the treatment of an amine with carbon disulfide in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride.[2][3] The choice of base is critical for the efficient formation of the dithiocarbamate salt.[2][3]

The reaction mechanism is believed to proceed through the reversible attack of the amine on carbon disulfide to form a dithiocarbamic acid. This is then deprotonated by the base to generate a stable dithiocarbamate salt, which is subsequently desulfurized to yield the isothiocyanate.[2]

Synthesis of Thiourea Derivatives: A Gateway to Bioactive Molecules

The reaction of 3-pyridyl isothiocyanate with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4]

Mechanism of Thiourea Formation

The formation of thioureas proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of the stable thiourea derivative. The electron-withdrawing nature of the 3-pyridyl group enhances the electrophilicity of the isothiocyanate carbon, facilitating this reaction.

Sources

Methodological & Application

Application Note: Pharmacological Evaluation of 3-Pyridyl Isothiocyanate (3-PITC) in Cell-Based Models

Introduction & Mechanistic Overview

3-Pyridyl isothiocyanate (3-PITC, CAS: 17452-27-6) represents a distinct subclass of isothiocyanates (ITCs). While it shares the electrophilic carbon center characteristic of the ITC pharmacophore (–N=C=S), its pyridine ring confers unique solubility and reactivity profiles compared to aliphatic ITCs like sulforaphane or allyl isothiocyanate.

Therapeutic Significance: Unlike standard ITCs that primarily act as Michael acceptors to deplete glutathione (GSH) or modify Keap1, 3-PITC has been identified as a Hydrogen Sulfide (H₂S) donor . This imparts a paradoxical pharmacological profile:

-

Cytotoxicity (Oncology): High concentrations induce electrophilic stress, microtubule disruption, and apoptosis.

-

Cytoprotection (Cardiovascular/Ischemia): Controlled H₂S release activates K_ATP channels and reduces oxidative damage.

This guide details the experimental framework to evaluate 3-PITC efficacy, distinguishing between its electrophilic toxicity and H₂S-mediated signaling.

Mechanistic Pathway Diagram

Figure 1: Dual mechanism of action for 3-PITC involving H₂S-mediated cytoprotection and electrophile-mediated apoptosis.

Experimental Design & Critical Considerations

Chemical Handling & Stability

-

Solvent: Dissolve 3-PITC in high-grade DMSO. Prepare a 100 mM stock solution.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Buffer Incompatibility (CRITICAL): Do not use amine-containing buffers (e.g., Tris, Glycine) during the treatment phase. The isothiocyanate group reacts with free amines to form thioureas, neutralizing the compound before it enters the cell. Use PBS or HEPES.

Cell Line Selection

-

Oncology Models: HeLa (Cervical), A549 (Lung), HL-60 (Leukemia).

-

Cardioprotection Models: H9c2 (Cardiomyoblasts), HUVEC (Endothelial).

Protocol 1: Determination of IC₅₀ (Cytotoxicity)

Objective: Establish the dose-response curve to distinguish between sub-toxic (signaling) and toxic (apoptotic) concentrations.

Materials

-

Cell lines (e.g., A549)[1]

-

CCK-8 or MTT Reagent

-

96-well clear bottom plates

-

Vehicle: DMSO (Final concentration < 0.1%)

Methodology

-

Seeding: Seed cells at 5,000–8,000 cells/well in 100 µL complete media. Incubate for 24h to allow attachment.

-

Preparation of Working Solutions:

-

Dilute 100 mM 3-PITC stock in serum-free media (or low serum, 1%) to avoid protein binding artifacts.

-

Prepare serial dilutions: 0, 1, 5, 10, 25, 50, 100 µM.

-

-

Treatment:

-

Aspirate old media.

-

Add 100 µL of treatment media.

-

Control: Media + 0.1% DMSO (Vehicle).

-

Blank: Media only (no cells).

-

-

Incubation: Incubate for 24h or 48h at 37°C, 5% CO₂.

-

Readout:

-

Add 10 µL CCK-8 reagent per well. Incubate 1–4h.

-

Measure Absorbance at 450 nm.

-

Data Analysis

Calculate % Viability:

Protocol 2: Intracellular H₂S Detection

Objective: Verify 3-PITC acts as an H₂S donor inside the cell, a key differentiator from other ITCs.

Materials

-

Probe: WSP-1 (Washington State Probe-1) or SF7-AM. These probes fluoresce upon reaction with H₂S.

-

Positive Control: NaHS (Sodium hydrosulfide, 50 µM).

-

Negative Control: Cells treated with vehicle only.

Methodology

-

Seeding: Seed cells in black-walled, clear-bottom 96-well plates (10,000 cells/well).

-

Probe Loading:

-

Wash cells with PBS (pH 7.4).

-

Incubate with 10 µM WSP-1 in PBS for 30 min at 37°C.

-

Wash 2x with PBS to remove extracellular probe.

-

-

Treatment:

-

Add 3-PITC (e.g., 10–50 µM) in PBS/HEPES buffer.

-

Timecourse: Measure fluorescence immediately and every 10 min for 2 hours.

-

-

Detection:

-

Excitation: 465 nm / Emission: 515 nm.

-

Interpretation: An increase in fluorescence intensity over time (slope) compared to vehicle confirms intracellular H₂S release.

Protocol 3: Apoptosis & ROS Assessment

Objective: Evaluate the "Electrophilic Stress" component of 3-PITC efficacy.

Workflow Diagram

Figure 2: Experimental workflow for assessing oxidative stress and apoptotic cell death.

ROS Generation (DCFH-DA Assay)

-

Treatment: Treat cells with 3-PITC for 3–6 hours (ROS is an early event).

-

Staining: Add DCFH-DA (Final 10 µM) for the last 30 min of incubation.

-

Harvest: Trypsinize cells, wash with PBS.

-

Analysis: Flow Cytometry (FITC channel). Shift in mean fluorescence intensity (MFI) indicates ROS.

Apoptosis (Annexin V/PI)

-

Treatment: Treat cells with 3-PITC for 24 hours.

-

Harvest: Collect supernatant (floating cells) and trypsinized adherent cells.[2]

-

Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[2] Incubate 15 min in dark.

-

Analysis: Flow Cytometry.

-

Q1 (Annexin-/PI-): Viable

-

Q2 (Annexin+/PI-): Early Apoptosis

-

Q3 (Annexin+/PI+): Late Apoptosis/Necrosis

-

Data Presentation & Interpretation

Expected Outcomes Table

| Assay | Parameter | Expected Outcome (High Dose 3-PITC) | Mechanistic Implication |

| Viability (MTT) | OD 450nm | Dose-dependent decrease | Cytotoxicity / Anti-proliferative |

| H₂S Probe | Fluorescence | Increase vs. Control | H₂S Donor activity (Unique to 3-PITC) |

| ROS (DCFH-DA) | MFI (FITC) | Increase (Right shift) | Oxidative Stress / GSH Depletion |

| Annexin V | % Positive | Increase in Q2/Q3 | Induction of Apoptosis |

Statistical Analysis

-

Perform all experiments in biological triplicate (n=3).

-

Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control.

-

Significance threshold: p < 0.05.

References

-

National Institutes of Health (PMC). (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Retrieved from [Link]

-

MDPI. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. Retrieved from [Link]

Sources

The Versatile Role of 3-Pyridyl Isothiocyanate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Strategic Importance of the 3-Pyridyl Isothiocyanate Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold due to its presence in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding contribute significantly to molecular recognition and biological activity.[1][2] When functionalized with a highly reactive isothiocyanate group at the 3-position, the resulting molecule, 3-pyridyl isothiocyanate, becomes a powerful and versatile building block for the synthesis of a diverse array of bioactive compounds.[3] This guide provides an in-depth exploration of the applications of 3-pyridyl isothiocyanate in the synthesis of molecules with therapeutic potential, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The primary focus will be on the synthesis of N,N'-disubstituted thiourea derivatives, a class of compounds consistently demonstrating a broad spectrum of pharmacological activities.[4]

Core Chemistry: The Thiourea Linkage and its Bioisosteric Significance

The isothiocyanate group (-N=C=S) is a highly electrophilic moiety, readily undergoing nucleophilic addition reactions with primary and secondary amines to form thiourea derivatives.[5][6] This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive strategy for combinatorial chemistry and the generation of compound libraries. The resulting thiourea linkage is of particular interest in medicinal chemistry as it can act as a bioisostere for urea, amide, and carbamate functionalities, often leading to enhanced biological activity or improved pharmacokinetic properties. The sulfur atom in the thiourea can participate in unique interactions with biological targets, such as metal chelation and hydrogen bonding, which are not possible with its oxygen-containing counterparts.

General Synthetic Protocol for the Preparation of 3-Pyridyl Thiourea Derivatives

The synthesis of thiourea derivatives from 3-pyridyl isothiocyanate and a suitable amine is a straightforward and robust reaction. The following protocol provides a general framework that can be adapted for a wide range of amine substrates.

Experimental Protocol: Synthesis of N-(3-pyridyl)-N'-(substituted)thiourea

Materials:

-

3-Pyridyl isothiocyanate

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Reaction vessel (round-bottom flask)

-

Apparatus for monitoring the reaction (e.g., Thin Layer Chromatography (TLC))

-

Apparatus for purification (e.g., column chromatography, recrystallization)

Procedure:

-

Reaction Setup: In a clean and dry round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable solvent (e.g., DCM) under ambient temperature.

-

Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of 3-pyridyl isothiocyanate (1.0 equivalent) in the same solvent dropwise over a period of 5-10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Typically, the reaction is complete within a few hours. For less reactive amines, refluxing the reaction mixture may be necessary.[7]

-

Work-up and Isolation:

-

Precipitation: If the product precipitates out of the reaction mixture as a solid, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Solvent Evaporation: If the product is soluble, the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).

-

Characterization: The structure and purity of the synthesized thiourea derivative should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent is crucial and depends on the solubility of the starting materials. Aprotic solvents like DCM, THF, or acetonitrile are generally preferred to avoid any side reactions with the isothiocyanate group.

-

Stoichiometry: A 1:1 molar ratio of the amine and 3-pyridyl isothiocyanate is typically used to ensure complete conversion and minimize side products.

-

Temperature: The reaction is often exothermic and proceeds efficiently at room temperature. However, for sterically hindered or electronically deactivated amines, gentle heating may be required to drive the reaction to completion.

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of N-(3-pyridyl)-N'-(substituted)thiourea derivatives.

Applications in the Synthesis of Bioactive Molecules

The thiourea derivatives synthesized from 3-pyridyl isothiocyanate have demonstrated a remarkable range of biological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

Thiourea derivatives incorporating a pyridine moiety have emerged as a promising class of anticancer agents.[4][8] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

-

Rationale: The pyridine ring can mimic the purine or pyrimidine bases of nucleic acids, potentially interfering with DNA replication and repair processes in cancer cells. The thiourea moiety can coordinate with metal ions in the active sites of metalloenzymes or participate in hydrogen bonding interactions with target proteins.

-

Example: Pyridine thiosemicarbazone derivatives have shown significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and breast cancer.[1] While not directly synthesized from 3-pyridyl isothiocyanate, this highlights the potential of the pyridyl-thiocarbonyl scaffold. The synthesis of pyrazolo[3,4-b]pyridine derivatives, which can include thiourea functionalities, has also been explored for their anticancer properties.[9]

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine-containing thiourea derivatives have demonstrated potent activity against a range of bacteria and fungi.[2][4][10]

-

Rationale: The lipophilic nature of the thiourea derivatives can facilitate their transport across microbial cell membranes. Once inside the cell, they can interfere with essential metabolic pathways or disrupt cell wall synthesis. The nitrogen and sulfur atoms can also chelate with essential metal ions required for microbial growth.

-

Example: Various studies have reported the synthesis of pyridothienopyrimidine derivatives, which can be accessed through intermediates derived from pyridyl isothiocyanates, exhibiting significant antimicrobial activity.[8] The antimicrobial potential of isothiocyanates and their derivatives against both Gram-positive and Gram-negative bacteria is well-documented.[11]

Enzyme Inhibition

The specific structural features of 3-pyridyl thiourea derivatives make them effective inhibitors of various enzymes implicated in disease pathogenesis.

-

Rationale: The thiourea moiety can act as a zinc-binding group, making these compounds potential inhibitors of zinc-containing enzymes like carbonic anhydrases.[12] The pyridine nitrogen can also participate in crucial interactions within the enzyme's active site.

-

Example: Sulphonyl thiourea compounds containing a pyrimidine ring (structurally related to pyridine) have been shown to be dual inhibitors of carbonic anhydrases and cancer cell lines.[12] This suggests that 3-pyridyl thiourea derivatives could be explored for similar dual-activity profiles.

Other Biological Activities

Beyond anticancer, antimicrobial, and enzyme inhibitory activities, derivatives of 3-pyridyl isothiocyanate have been investigated for a range of other pharmacological effects.

-

Anti-inflammatory Activity: Thiourea derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[4]

-

Cardioprotective Effects: 3-Pyridyl isothiocyanate itself has been identified as a potent hydrogen sulfide (H₂S) releasing molecule, which can offer cardioprotection against ischemia/reperfusion injury.[13]

-

Plant Growth Regulation: Certain arylthiourea derivatives containing a pyridine ring have been found to promote root growth in plants.[14][15]

Quantitative Data Summary

| Compound Class | Biological Activity | Example Target/Organism | Potency (IC₅₀/MIC) | Reference |

| Pyridothienopyrimidine Derivatives | Anticancer | HepG-2, MCF-7 cell lines | 1.17–2.79 µM | [8] |

| Pyridothienopyrimidine Derivatives | Antimicrobial | Bacterial and fungal strains | 4–16 µg/mL | [8] |

| Pyridothienopyrimidine Derivatives | EGFR Kinase Inhibition | EGFR | 7.27–17.29 nM | [8] |

| cis-3-aroyl-thiourea-β-lactams | Antibacterial | B. cereus | 6.25 µg mL⁻¹ | [16] |

Conclusion and Future Perspectives

3-Pyridyl isothiocyanate is a highly valuable and versatile reagent in the synthesis of bioactive molecules. The straightforward and efficient formation of thiourea derivatives allows for the rapid generation of diverse compound libraries for biological screening. The resulting 3-pyridyl thiourea scaffold has demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory properties. The continued exploration of this privileged scaffold, coupled with rational drug design and combinatorial synthesis approaches, holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs. Future research in this area could focus on the development of more complex molecular architectures derived from 3-pyridyl isothiocyanate, the elucidation of their precise mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic profiles.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis of New Thieno[2,3-d] Pyrimidine Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

-

A One-Pot Approach to Pyridyl Isothiocyanates from Amines. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2022). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (n.d.). Retrieved January 30, 2026, from [Link]

-

A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved January 30, 2026, from [Link]

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved January 30, 2026, from [Link]

- Pyridine thiourea derivative and preparation method and application thereof. (n.d.). Google Patents.

-

Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). MDPI. Retrieved January 30, 2026, from [Link]

-

Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Structure-activity relationships study of isothiocyanates for H2S releasing properties. (n.d.). Retrieved January 30, 2026, from [Link]

- Method for synthesizing bio-based pyridine and picolines. (n.d.). Google Patents.

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). MDPI. Retrieved January 30, 2026, from [Link]

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. (2023). New Journal of Chemistry (RSC Publishing). Retrieved January 30, 2026, from [Link]

-

Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. (2025). ACS Publications. Retrieved January 30, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

-

Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (n.d.). Arabian Journal of Chemistry. Retrieved January 30, 2026, from [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Synthesis and Antimicrobial Activities of Some Heterocyclic Systems from 2-Furoyl Isothiocyanate. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

- 2,6-bis(thiourea) derivatives of pyridine. (n.d.). Google Patents.

-

Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals. Retrieved January 30, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]

- 12. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Analytical Strategies for the Quantification of 3-Pyridyl Isothiocyanate (3-PITC)

Executive Summary

The quantification of 3-Pyridyl isothiocyanate (3-PITC) presents a unique analytical challenge due to its dual chemical nature: it possesses a basic pyridine ring (

This guide details three distinct protocols tailored to specific research needs:

-

Direct HPLC-UV: For purity assessment and synthetic process control (high concentration).

-

Cyclocondensation Assay: The "Gold Standard" for total isothiocyanate quantification (trace analysis).

-

Derivatization-LC-MS/MS: For bioanalysis and complex matrices where specificity is paramount.

Analyte Profile & Critical Handling

Before initiating any protocol, the stability profile of 3-PITC must be understood to prevent experimental artifacts.

| Parameter | Specification | Analytical Implication |

| Structure | Pyridine ring + ITC group | Basic nitrogen requires pH control; ITC requires aprotic solvents. |

| UV Max | 282 nm (in Dioxane) | Primary detection wavelength for direct HPLC. |

| Reactivity | Electrophilic | Reacts rapidly with amines, thiols, and water (hydrolysis). |

| Stability | Moisture/Heat Sensitive | CRITICAL: Do not store in protic solvents (MeOH, EtOH, Water). |

| Storage | < 4°C, under Inert Gas | Stock solutions must be prepared in Anhydrous Acetonitrile or DMSO. |

Stability Warning

CAUTION: 3-PITC hydrolyzes in water to form 3-aminopyridine. In analytical workflows, avoid aqueous diluents until immediately prior to injection. For long-term storage, derivatization is mandatory .

Method A: Direct HPLC-UV (Purity & Process Control)

Application: Quality control of synthetic batches, purity analysis (>98%), and high-concentration solubility studies.

Principle

Direct reversed-phase chromatography retains the hydrophobic aromatic ring while buffering the mobile phase prevents peak tailing caused by the basic pyridine nitrogen. Detection is performed at the compound's spectral maximum.[1][2]

Protocol

Reagents:

-

Acetonitrile (HPLC Grade)

-

Ammonium Formate (10 mM, pH 8.0) or 0.1% Formic Acid (pH 2.5)

-

Note: High pH (Ammonium Formate) suppresses pyridine protonation, increasing retention. Low pH (Formic Acid) ensures full protonation. Choose based on impurity profile.

-

Instrument Parameters:

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 10 µL.

-

Detection: DAD at 282 nm (Reference: 360 nm).

-

Temperature: 25°C.

Gradient Table:

| Time (min) | % Buffer (A) | % Acetonitrile (B) |

| 0.0 | 95 | 5 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Sample Preparation (Critical)

-

Stock Solution: Dissolve ~10 mg 3-PITC in 10 mL Anhydrous Acetonitrile (1 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Acetonitrile.

-

Injection Prep: Just prior to injection, dilute to target concentration using the starting mobile phase (95:5 Buffer:ACN). Do not let this solution stand for >1 hour.

Method B: The Cyclocondensation Assay (Trace Analysis)

Application: Quantification of total isothiocyanates in complex mixtures or at low levels where direct UV is insufficient. This is the authoritative method established by Zhang et al.

Principle

3-PITC reacts quantitatively with 1,2-benzenedithiol to form a stable cyclic thione (1,3-benzodithiole-2-thione). This product has a high molar extinction coefficient at 365 nm , eliminating interference from the pyridine ring or simple protein matrices.

Reaction Mechanism

The vicinal dithiols attack the central carbon of the ITC group, releasing the amine (3-aminopyridine) and forming the UV-active thione.

Caption: Cyclocondensation of 3-PITC with 1,2-benzenedithiol yields a stable thione chromophore.

Protocol

Reagents:

-

Reaction Buffer: 100 mM Potassium Phosphate (pH 8.5).

-

Reagent Solution: 20 mM 1,2-benzenedithiol in methanol (Prepare fresh).

Procedure:

-

Mix: Combine 500 µL Sample + 500 µL Reaction Buffer + 100 µL Reagent Solution.

-

Incubate: Heat at 65°C for 1 hour (sealed vial).

-

Cool: Cool to room temperature.

-

Measure:

-

Option A (Spectrophotometer): Measure Absorbance at 365 nm against a reagent blank.

-

Option B (HPLC): Inject onto C18 column, Isocratic 80% MeOH, Detect at 365 nm.

-

-

Quantify: Use a calibration curve of 3-PITC treated identically.

Method C: Derivatization-LC-MS/MS (Bioanalysis)

Application: Pharmacokinetic (PK) studies, metabolic profiling, or trace quantification in plasma/tissue.

Principle

Direct MS analysis of ITCs is erratic due to volatility and fragmentation. Derivatization with a nucleophile (Pyrrolidine or Ammonia) converts the unstable ITC into a stable thiourea . This increases ionization efficiency (ESI+) and locks the analyte structure.

Derivatization Workflow

Caption: Stabilization of 3-PITC via conversion to thiourea for reliable LC-MS quantification.

Protocol

Reagents:

-

Derivatizing Agent: 2M Pyrrolidine in Acetonitrile (or concentrated Ammonia).

-

Internal Standard: Isotope-labeled analog or structural analog (e.g., Phenyl isothiocyanate).

Procedure:

-

Extraction: Add 200 µL Acetonitrile containing Internal Standard to 50 µL Plasma. Vortex and centrifuge.[4]

-

Derivatization: Transfer supernatant to a clean vial. Add 20 µL 2M Pyrrolidine .

-

Reaction: Vortex and let stand at Room Temperature for 15 minutes.

-

Result: 3-PITC converts to 1-(3-pyridyl)-3-(pyrrolidin-1-yl)thiourea.

-

-

Analysis: Inject 5 µL into LC-MS/MS.

LC-MS/MS Parameters (Example):

-

Ionization: ESI Positive Mode.

-

Precursor Ion: [M+H]+ of Thiourea derivative.

-

MRM Transitions: Optimize for the specific thiourea.

-

Note: The pyridine ring provides a strong protonation site, ensuring high sensitivity.

-

References

-

Zhang, Y., Cho, C. G., Posner, G. H., & Talalay, P. (1992).[2] Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols.[2] Analytical Biochemistry, 205(1), 100-107.[2] Retrieved from [Link]

-

Shapiro, T. A., Fahey, J. W., Wade, K. L., Stephenson, K. K., & Talalay, P. (2001). Human metabolism and excretion of cancer chemoprotective glucosinolates and isothiocyanates. Cancer Epidemiology, Biomarkers & Prevention. Retrieved from [Link]

-

Kassie, F., et al. (2002). Genotoxic effects of isothiocyanates. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

Application Notes and Protocols for Studying the Kinetics of 3-Pyridyl Isothiocyanate Reactions

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup to study the kinetics of reactions involving 3-Pyridyl isothiocyanate. We delve into the underlying principles of kinetic analysis, offer a comparative overview of suitable analytical techniques, and provide step-by-step protocols for UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on explaining the causality behind experimental choices to ensure technical accuracy and generate reliable, reproducible data.

Introduction: The Significance of 3-Pyridyl Isothiocyanate Kinetics

Isothiocyanates (ITCs) are a class of compounds characterized by the -N=C=S functional group. They are renowned for their diverse biological activities, including anticancer, chemoprotective, and antimicrobial properties, making them valuable scaffolds in medicinal chemistry and drug discovery.[1][2] 3-Pyridyl isothiocyanate, specifically, serves as a crucial building block in the synthesis of more complex molecules, including novel heterocyclic compounds and potential therapeutics.[1][3][4] Recent studies have highlighted its potential as a hydrogen sulfide (H₂S) releasing donor, which has significant implications for cardioprotective therapies.[5]

Understanding the reaction kinetics of 3-Pyridyl isothiocyanate, particularly its reactions with nucleophiles like amines to form thiourea derivatives, is paramount for several reasons:

-

Mechanism Elucidation: Kinetic data provides insight into the reaction mechanism, helping to identify intermediates and rate-determining steps. For instance, the aminolysis of isothiocyanates can involve complex kinetics, with some reactions being second order with respect to the amine, suggesting a base-catalyzed prototropic rearrangement of an intermediate.[6]

-

Optimization of Synthesis: By understanding how factors like concentration, temperature, and solvent affect the reaction rate, synthetic procedures can be optimized for yield, purity, and efficiency.

-

Predicting Biological Activity: The rate at which 3-Pyridyl isothiocyanate reacts with biological nucleophiles (e.g., cysteine residues in proteins) is directly related to its mechanism of action and potential efficacy or toxicity.

This guide provides the foundational methodologies to precisely quantify the kinetic parameters of these critical reactions.

Core Principles of the Experimental Setup

A successful kinetic study relies on the ability to accurately monitor the change in concentration of a reactant or product over time. The choice of analytical technique is therefore critical and depends on the specific properties of the molecules involved.

Causality of Technique Selection

-

UV-Visible (UV-Vis) Spectrophotometry: This technique is ideal when either the reactants or products have a distinct chromophore that absorbs light in the UV-Vis spectrum. According to the Beer-Lambert Law, absorbance is directly proportional to concentration.[7] This allows for continuous, real-time monitoring of the reaction progress. 3-Pyridyl isothiocyanate has a maximum absorption wavelength (λmax) of 282 nm in dioxane, which can potentially be monitored if it is sufficiently different from the product's absorbance.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a superior choice for complex reaction mixtures or when there is no convenient spectroscopic handle. It physically separates the components of a mixture before detection, allowing for the simultaneous quantification of reactants, intermediates, and products.[8][9] This is particularly advantageous given the known instability of some isothiocyanates in aqueous media.[10][11] The ability to quench the reaction at specific time points and analyze the "snapshot" of the mixture provides highly accurate data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers rich structural information and can be used for in situ monitoring without perturbing the reaction. By integrating the signals corresponding to unique protons or other nuclei on the reactant and product molecules, their relative concentrations can be determined over time. A critical consideration for isothiocyanates is that the isothiocyanate carbon signal in ¹³C NMR spectra can be extremely broad, sometimes to the point of being undetectable ("near-silence").[12][13] This is due to the molecule's structural flexibility and is a key expert insight to consider when planning experiments. Therefore, ¹H NMR is generally the more reliable NMR method for these kinetic studies.

Critical Experimental Parameters

-

Temperature Control: Reaction rates are highly sensitive to temperature. A constant and accurately known temperature (±0.1 °C) must be maintained using a thermostatted water bath or a temperature-controlled sample holder in the analytical instrument.

-

Solvent: The choice of solvent can significantly influence reaction rates. Polarity, viscosity, and the ability to solvate reactants and transition states all play a role. The chosen solvent must also be compatible with the analytical technique (e.g., transparent in the desired UV-Vis range, deuterated for NMR).

-

Concentration: To simplify the rate law, kinetics are often studied under pseudo-first-order conditions. This is achieved by having one reactant (e.g., the amine) in large excess (typically 10-fold or greater) compared to the other (3-Pyridyl isothiocyanate). This makes the concentration of the excess reactant effectively constant, and the reaction rate becomes dependent only on the concentration of the limiting reactant.

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for a kinetic study.

Caption: General workflow for a kinetic study of 3-Pyridyl isothiocyanate reactions.

Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry

This protocol is suitable when there is a significant difference in the molar absorptivity between 3-Pyridyl isothiocyanate and the resulting thiourea product at a specific wavelength.

A. Instrumentation and Reagents

-

Dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Matched quartz cuvettes (1 cm path length).

-

Stock solution of 3-Pyridyl isothiocyanate (e.g., 10 mM in anhydrous acetonitrile).

-

Stock solution of the nucleophile (e.g., 1 M primary amine in anhydrous acetonitrile).

-

Reaction solvent (e.g., anhydrous acetonitrile).

B. Step-by-Step Methodology

-

Instrument Setup: Set the spectrophotometer to the desired wavelength (determined by scanning the spectra of the reactant and product). Set the temperature of the cuvette holder to the desired value (e.g., 25.0 °C).

-

Prepare the Blank: Fill a cuvette with the reaction solvent and the excess reagent (the amine) at its final reaction concentration. Place it in the reference beam (or use it to zero the instrument).

-

Prepare the Reaction Mixture: In a separate cuvette, pipette the required volume of the excess nucleophile solution and solvent. Place this cuvette in the sample holder and allow it to thermally equilibrate for at least 10 minutes.

-

Initiate the Reaction: To start the reaction, add a small, precise volume of the 3-Pyridyl isothiocyanate stock solution to the cuvette in the sample holder. This addition should be rapid, and the solution should be mixed quickly but thoroughly with a pipette tip. The final concentration of the isothiocyanate should be low (e.g., 0.1 mM) to ensure the nucleophile is in large excess.

-

Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time. Collect data until the reaction is complete (i.e., the absorbance value becomes stable), typically for 3-5 half-lives.

C. Data Analysis and Validation

-

Plot Absorbance vs. Time. The shape of the curve will indicate the reaction progress.

-

To determine the observed rate constant (k_obs) for a pseudo-first-order reaction, plot ln(A_t - A_∞) vs. Time, where A_t is the absorbance at time t, and A_∞ is the final absorbance.

-

The slope of this line will be -k_obs. This linear relationship validates the assumption of first-order kinetics with respect to the 3-Pyridyl isothiocyanate.

-

Repeat the experiment with several different concentrations of the excess nucleophile. Plot k_obs vs. [Nucleophile]. The slope of this new plot will be the second-order rate constant (k₂).

Protocol 2: Kinetic Analysis using HPLC

This is the most versatile method, providing clean separation and quantification of all relevant species.

A. Instrumentation and Reagents

-

HPLC system with a UV detector, autosampler, and column oven.

-

C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

-

Thermostatted reaction vessel (e.g., a jacketed beaker connected to a water bath).

-

Stock solutions of reactants as described in Protocol 1.

-

Quenching solution (e.g., a strong acid like trifluoroacetic acid, if it stops the reaction without degrading the components).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

B. Step-by-Step Methodology

-

Method Development: Develop an HPLC method that can resolve the 3-Pyridyl isothiocyanate from the nucleophile and the thiourea product. A typical gradient might be 5% B to 95% B over 10 minutes.

-

Calibration: Create calibration curves for both the 3-Pyridyl isothiocyanate and the product by injecting known concentrations and plotting peak area vs. concentration.

-

Reaction Setup: Place the reaction solvent and the excess nucleophile solution in the thermostatted vessel. Allow to equilibrate.

-

Initiate the Reaction: Add the 3-Pyridyl isothiocyanate stock solution to the vessel to start the reaction (t=0).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Quenching: Immediately add the aliquot to a vial containing the quenching solution. This stops the reaction instantly.

-

Analysis: Once all samples are collected, analyze them by HPLC.

C. Data Analysis and Validation

-

Using the calibration curves, convert the peak areas for the reactant and product in each sample to concentrations.

-

Plot the concentration of 3-Pyridyl isothiocyanate vs. Time and the concentration of the product vs. Time.

-

Use appropriate integrated rate laws (e.g., for a pseudo-first-order reaction, plot ln[Reactant] vs. Time) to determine the rate constant, k_obs.

-

Validate the reaction stoichiometry by confirming that the decrease in reactant concentration corresponds to the increase in product concentration.[8]

Data Presentation and Visualization

Quantitative data from kinetic experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Example HPLC Method Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Gradient | 10% to 90% B over 8 minutes |

Table 2: Example Data for a Pseudo-First-Order Reaction

| Time (s) | [3-PITC] (mM) | ln[3-PITC] |

| 0 | 0.100 | -2.303 |

| 60 | 0.074 | -2.604 |

| 120 | 0.055 | -2.900 |

| 180 | 0.041 | -3.194 |

| 240 | 0.030 | -3.507 |

| 300 | 0.022 | -3.817 |

The reaction of 3-Pyridyl isothiocyanate with a primary amine (R'-NH₂) proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.

Caption: Reaction of 3-Pyridyl isothiocyanate with a primary amine to form a thiourea.

Conclusion and Best Practices

This guide outlines a comprehensive framework for studying the kinetics of 3-Pyridyl isothiocyanate reactions. The choice between UV-Vis, HPLC, and NMR depends on the specific reaction, available equipment, and desired level of detail. For most applications, HPLC provides the most robust and reliable data by separating and quantifying all components. Regardless of the method, meticulous control over temperature and concentration is essential for obtaining accurate and reproducible kinetic parameters. These studies are fundamental to advancing the use of 3-Pyridyl isothiocyanate in synthetic chemistry and drug development.

References

- Uher, M., Knoppová, V., & Martvon, A. (1987). Reactions of pyridyl isothiocyanates with diazoalkanes and azoimide.

- Burk, E. T., & Mauk, M. R. (Year unavailable).

- Mukherjee, S., & Sobhana, S. (2014). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols.

- Sloan, D. L. (1984). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography.

- Kallio, M. (1998). Spectrophotometric Determination of Thiocyanate in Human Saliva.

- Ntontis, V., & Gkatzionis, K. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Semantic Scholar.

- Kyriakoudi, A., & Gkatzionis, K. (2022).

- Wang, X., et al. (2019).

- Huber, K., et al. (2024). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 416, 1375–1390.

- Tokyo Chemical Industry Co., Ltd. (n.d.).

- ChemScene. (n.d.). Building blocks | Bioactive small molecules. ChemScene.

- Citi, V., et al. (2018). Structure-activity relationships study of isothiocyanates for H2S releasing properties. Bioorganic & Medicinal Chemistry, 26(19), 5236-5243.

- Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... PubMed.

- Finiguerra, M. G., et al. (2020). HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. Molecules, 25(21), 5092.

- Unspecified Author. (n.d.). Practice: Kinetic study of iron(III) – thiocyanate reaction by stopped flow method. Course Hero.

- Borer, L. L. (1998). A Stopped-Flow Kinetics Experiment for Advanced Undergraduate Laboratories: Formation of Iron(III) Thiocyannate.

- Wang, X., et al. (2019).

- Mitu, M., et al. (2020).

- Unspecified Author. (n.d.). Practical Exercises in Physical Chemistry. Studylib.

- Kim, H., & Lee, D. (2023).

- Hanschen, F. S., & Schreiner, M. (2017). Stability studies of isothiocyanates and nitriles in aqueous media. Thai Journal of Agricultural Science.

- Satchell, D. P. N., & Satchell, R. S. (1979). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, 541-545.

- Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88.

- Truman ChemLab. (2009). ULTRAVIOLET-VISIBLE ABSORPTION SPECTROPHOTOMETRY.

- Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. University of Missouri.

- Nova Southeastern University. (n.d.). Formation of Iron(III)

- Kumar, S., & Kumar, V. (2018).

- Adamcikova, L., & Sevcik, P. (1997). Systematic design of chemical oscillators. 66. Kinetics and mechanism of the oxidation of thiocyanate by iodate. The Journal of Physical Chemistry A, 101(40), 7359-7364.

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online.

- ResearchGate. (n.d.). Spectrophotometric Determination of Thiocyanate in Human Saliva Employing Micropumping Multicommutation Flow System.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. thaiscience.info [thaiscience.info]

- 12. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

methods for detecting 3-Pyridyl isothiocyanate metabolites

An Application Guide for the Quantitative Analysis of 3-Pyridyl Isothiocyanate Metabolites in Biological Matrices

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the detection and quantification of metabolites derived from 3-Pyridyl isothiocyanate (3-PITC). As a compound of interest in toxicology and clinical research, particularly as a potential biomarker for exposure to specific environmental or dietary compounds, robust analytical methods are paramount. This document outlines the metabolic fate of 3-PITC, focusing on the mercapturic acid pathway, and presents a validated, step-by-step protocol for the analysis of its primary urinary metabolite, 3-pyridyl mercapturic acid (3-PMA), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible approach for biomarker quantification.

Introduction: The Significance of 3-Pyridyl Isothiocyanate

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. While many ITCs found in cruciferous vegetables are studied for their potential health benefits, specific ITCs can also serve as biomarkers of exposure to xenobiotics, such as components of tobacco smoke.[1][2] 3-Pyridyl isothiocyanate (3-PITC) is a representative member of this class whose metabolic products can provide a quantitative measure of exposure. Accurate detection of its metabolites is critical for toxicological studies, clinical diagnostics, and evaluating the efficacy of interventions. The primary challenge lies in the sensitive and specific measurement of these metabolites in complex biological matrices like urine and plasma. This guide focuses on the gold-standard LC-MS/MS technique, which offers the necessary selectivity and sensitivity for this purpose.[2]

The Metabolic Journey of 3-PITC: The Mercapturic Acid Pathway

Upon entering the body, electrophilic compounds like isothiocyanates are primarily detoxified via the mercapturic acid pathway. This process ensures their conversion into more water-soluble forms that can be readily excreted in the urine.[3]

The key steps are:

-

Glutathione Conjugation: 3-PITC reacts with the thiol group of glutathione (GSH), a reaction catalyzed by the glutathione S-transferase (GST) enzyme family. This forms a glutathione conjugate.

-

Sequential Degradation: The resulting conjugate is then sequentially cleaved. First, a glutamyl residue is removed by γ-glutamyltranspeptidase, followed by the removal of the glycinyl residue by a dipeptidase.

-